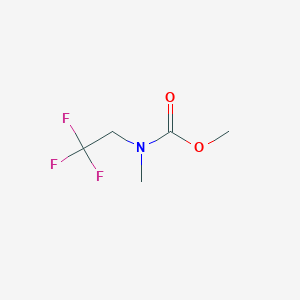
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate, also known as Metofluthrin, is a synthetic insecticide that is widely used in the control of mosquitoes, flies, and other flying insects. It was first developed by Sumitomo Chemical Company in 2005 and has since been used in various applications, including public health and agriculture.
Mécanisme D'action
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate works by disrupting the nervous system of insects. It is a potent agonist of the octopamine receptor, which is involved in the regulation of various physiological processes in insects. When insects are exposed to methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate, it binds to the octopamine receptor, leading to overstimulation and eventual paralysis of the insect.
Effets Biochimiques Et Physiologiques
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has been found to have minimal toxicity to mammals, including humans. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, it can cause irritation to the eyes and skin and should be handled with care. In addition, it has been found to have some effects on non-target organisms, including bees and other beneficial insects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has several advantages for lab experiments. It is highly effective in controlling insects, making it suitable for use in insect bioassays. It is also relatively easy to handle and has a long shelf life, making it convenient for use in experiments. However, it has some limitations, including its potential effects on non-target organisms and its limited availability in some regions.
Orientations Futures
There are several future directions for the use of methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate. One area of research is the development of new formulations and delivery systems that can improve its effectiveness and reduce its potential effects on non-target organisms. Another area of research is the investigation of its potential use in the control of other pests, including ticks and mites. Finally, there is a need for further studies on its potential effects on human health and the environment to ensure its safe and sustainable use.
Conclusion
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate is a synthetic insecticide that has shown great promise in the control of mosquitoes, flies, and other flying insects. It has been extensively studied for its insecticidal properties and its potential use in public health and agriculture. Although it has some limitations, it has several advantages for lab experiments and has several future directions for research. As such, it represents an important tool in the fight against insect-borne diseases and pests.
Méthodes De Synthèse
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate is synthesized by reacting 2,2,2-trifluoroethylamine with methyl isocyanate. The reaction takes place under controlled conditions, and the resulting product is purified to obtain methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate. This synthesis method is relatively simple and yields a high purity product, making it suitable for large-scale production.
Applications De Recherche Scientifique
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has been extensively studied for its insecticidal properties and its potential use in public health. It has been found to be highly effective in controlling mosquitoes, including those that are resistant to other insecticides. As a result, it has been used in various applications, including mosquito nets, coils, and sprays. In addition to its use in public health, methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has also been studied for its potential use in agriculture. It has been found to be effective in controlling various pests, including thrips, aphids, and whiteflies.
Propriétés
Numéro CAS |
154503-91-0 |
|---|---|
Nom du produit |
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate |
Formule moléculaire |
C5H8F3NO2 |
Poids moléculaire |
171.12 g/mol |
Nom IUPAC |
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate |
InChI |
InChI=1S/C5H8F3NO2/c1-9(4(10)11-2)3-5(6,7)8/h3H2,1-2H3 |
Clé InChI |
BLBROMRZRKVBKM-UHFFFAOYSA-N |
SMILES |
CN(CC(F)(F)F)C(=O)OC |
SMILES canonique |
CN(CC(F)(F)F)C(=O)OC |
Synonymes |
Carbamic acid, methyl(2,2,2-trifluoroethyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



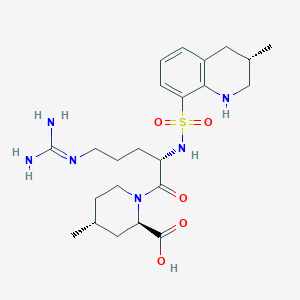
![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
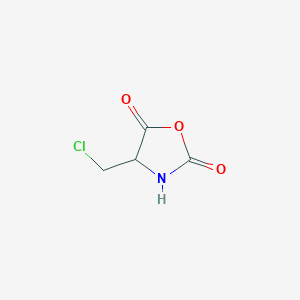
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
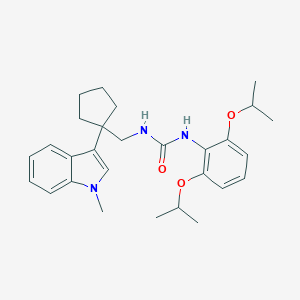
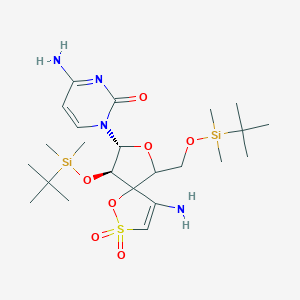
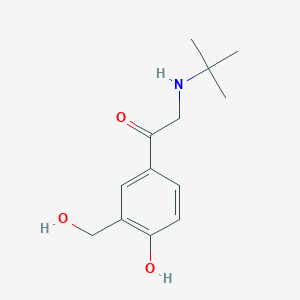
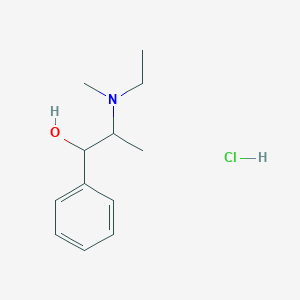
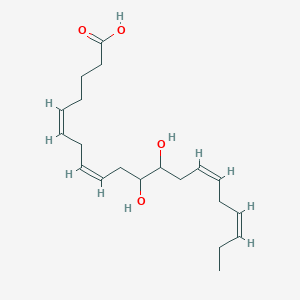

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
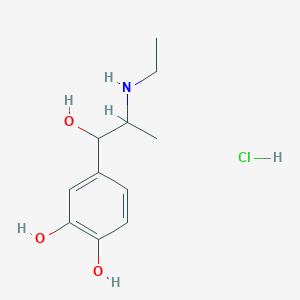
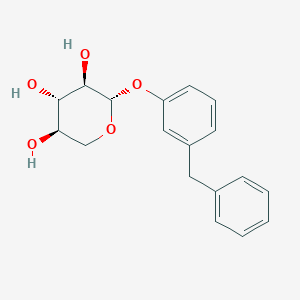
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)